molecular formula C10H8N2O2 B12067298 5-Acetyl-3(2-pyridyl)isoxazole CAS No. 889939-02-0

5-Acetyl-3(2-pyridyl)isoxazole

Cat. No.: B12067298
CAS No.: 889939-02-0
M. Wt: 188.18 g/mol
InChI Key: SNQOJMYZMZAKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-3(2-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3(2-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods. These methods significantly reduce reaction times and improve yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation can efficiently produce 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3(2-pyridyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Acetyl-3(2-pyridyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-3(2-pyridyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, with a simple five-membered ring structure.

    3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5, known for its use in medicinal chemistry.

    5-Phenylisoxazole: A derivative with a phenyl group at position 5, used in the synthesis of pharmaceuticals.

Uniqueness

5-Acetyl-3(2-pyridyl)isoxazole is unique due to the presence of both an acetyl group and a pyridyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

889939-02-0

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-4-2-3-5-11-8/h2-6H,1H3

InChI Key

SNQOJMYZMZAKNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.